5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a hydroxymethyl group, and phenylpropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole derivatives: These compounds share the triazole ring structure but differ in their substituents.
Phenylpropylamines: These compounds contain a phenylpropyl group but lack the triazole ring.
Hydroxymethyl derivatives: These compounds have a hydroxymethyl group but differ in other structural aspects.
Uniqueness
5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, hydroxymethyl group, and phenylpropyl substituents. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-phenyl-N-(3-phenylpropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c24-14-17-18(22-23(21-17)16-11-5-2-6-12-16)19(25)20-13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,24H,7,10,13-14H2,(H,20,25) |
InChI Key |
YINKYUOQJIPWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.